5-Ethynyl-2-methylisoquinolin-1(2H)-one
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Description
5-Ethynyl-2-methylisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features an ethynyl group at the 5-position and a methyl group at the 2-position on the isoquinoline ring, with a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis typically begins with 2-methylisoquinoline.
Bromination: The 5-position of 2-methylisoquinoline is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with an acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst.
Desilylation: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the ethynyl group.
Oxidation: Finally, the resulting compound is oxidized to form the ketone functional group at the 1-position, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and
Properties
Molecular Formula |
C12H9NO |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-ethynyl-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-3-9-5-4-6-11-10(9)7-8-13(2)12(11)14/h1,4-8H,2H3 |
InChI Key |
CPEXGEUYQSZRKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C2C1=O)C#C |
Origin of Product |
United States |
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